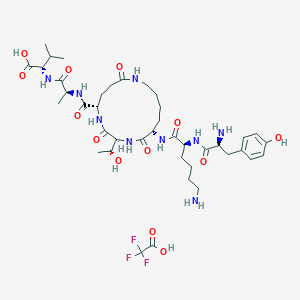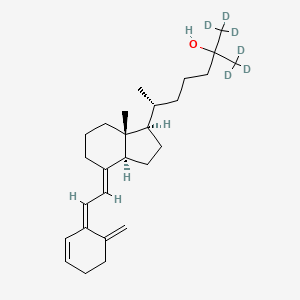
3-Butylphthalide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butylphthalide-d3 is a deuterated form of butylphthalide, a compound primarily known for its neuroprotective properties. It is widely used in the treatment of ischemic stroke and other neurological disorders. The deuterated form, Butylphthalide-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of butylphthalide due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butylphthalide-d3 typically involves the deuteration of butylphthalide. One common method is the catalytic hydrogenation of butylphthalide in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions, using a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the butylphthalide molecule.
Industrial Production Methods
In an industrial setting, the production of Butylphthalide-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.
化学反应分析
Types of Reactions
Butylphthalide-d3 undergoes various chemical reactions, including:
Oxidation: Butylphthalide-d3 can be oxidized to form butylphthalide oxide.
Reduction: It can be reduced to form butylphthalide alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Butylphthalide oxide
Reduction: Butylphthalide alcohol
Substitution: Various substituted butylphthalide derivatives
科学研究应用
Butylphthalide-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its neuroprotective properties and potential therapeutic applications in treating ischemic stroke and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Butylphthalide-d3 involves multiple pathways:
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and reduces oxidative stress.
Anti-apoptotic: It prevents cell death by modulating apoptotic pathways.
Microcirculation Protection: Butylphthalide-d3 improves blood flow and protects against microvascular damage.
相似化合物的比较
Butylphthalide-d3 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Butylphthalide: The non-deuterated form, widely used in clinical settings.
3-n-Butylphthalide: Another derivative with similar neuroprotective properties.
Dl-3-n-Butylphthalide: A racemic mixture used in various therapeutic applications.
Butylphthalide-d3 stands out due to its specific use in research and its ability to provide insights into the metabolic and pharmacokinetic profiles of butylphthalide.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
193.26 g/mol |
IUPAC 名称 |
3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3 |
InChI 键 |
HJXMNVQARNZTEE-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCCC1C2=CC=CC=C2C(=O)O1 |
规范 SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)






![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)



